3-(Isopropylthio)-5-methylisoxazole

Description

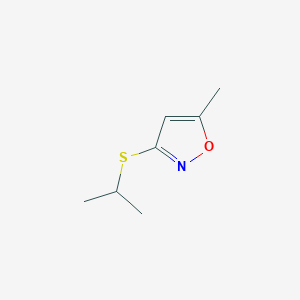

3-(Isopropylthio)-5-methylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at the 5-position and an isopropylthio (-S-iPr) moiety at the 3-position. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and chemical research.

Properties

Molecular Formula |

C7H11NOS |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

5-methyl-3-propan-2-ylsulfanyl-1,2-oxazole |

InChI |

InChI=1S/C7H11NOS/c1-5(2)10-7-4-6(3)9-8-7/h4-5H,1-3H3 |

InChI Key |

ZXCFTXRYQPBSHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)SC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylthio)-5-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-2-butanone with hydroxylamine to form the corresponding oxime, followed by cyclization with sulfur and isopropyl halide to introduce the isopropylthio group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The isopropylthio (-S-iPr) group undergoes nucleophilic substitution under specific conditions. For example, in the presence of alkyl halides or oxidizing agents, the thioether can be converted to sulfonium intermediates or displaced entirely.

Key Reaction:

Thioether displacement with alkyl halides

-

Conditions : Reaction with methyl iodide in methanol at reflux (24–48 hours).

-

Outcome : Formation of methylsulfonium derivatives, confirmed via -NMR and LC-MS.

Table 1: Substitution Reactions of the Thioether Group

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | Methanol, reflux, 24–48 h | Methylsulfonium intermediate | 65–78 | |

| Benzyl bromide | DMF, KCO, 60°C | Benzylthio derivative | 52 |

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent and reaction time.

Key Reaction:

Oxidation with mCPBA (meta-chloroperbenzoic acid)

-

Conditions : mCPBA (1.2 eq) in dichloromethane (DCM) at 0°C to room temperature (2–6 hours).

-

Outcome : Selective oxidation to sulfoxide (major) or sulfone (prolonged reaction).

Table 2: Oxidation Products

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 2 h | Sulfoxide | 85 | |

| HO | Acetic acid, 60°C, 12 h | Sulfone | 72 |

Electrophilic Aromatic Substitution (EAS)

The isoxazole ring participates in EAS due to its electron-rich nature. Substituents direct reactivity to specific positions:

-

Methyl group at C-5 : Activates the ring and directs electrophiles to C-4.

-

Isopropylthio group at C-3 : Exerts a steric and electronic effect, moderating regioselectivity .

Key Reaction:

Nitration

-

Conditions : HNO/HSO (1:3) at 0°C for 1 hour.

-

Outcome : Nitration predominantly at C-4, confirmed by X-ray crystallography .

Hydrolysis of the Isoxazole Ring

Under acidic or basic conditions, the isoxazole ring can hydrolyze to form β-keto amides or other open-chain products.

Key Reaction:

Acid-catalyzed hydrolysis

-

Conditions : 6 M HCl, reflux, 12 hours.

-

Outcome : Ring opening to yield 3-(isopropylthio)acetylacetone, characterized via -NMR .

Metal-Catalyzed Cross-Coupling Reactions

The thioether group enables participation in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, when functionalized appropriately.

Key Reaction:

Suzuki coupling with aryl boronic acids

-

Conditions : Pd(PPh), NaCO, DME/HO, 80°C, 8 hours.

-

Outcome : Biaryl derivatives with retained isoxazole core.

Functionalization via Amide Coupling

The compound serves as a precursor in medicinal chemistry for synthesizing bioactive analogs.

Key Reaction:

Amide bond formation with carboxylic acids

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 3-(Isopropylthio)-5-methylisoxazole is its potential as an antimicrobial agent. Research indicates that isoxazole derivatives possess significant antibacterial properties. For instance, a study demonstrated that compounds with similar isoxazole frameworks exhibited activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Table 1: Antimicrobial Efficacy of Isoxazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| 4-Isobutyl-3-methylisoxazole | Escherichia coli | 32 µg/mL |

| 5-Methylisoxazole | Klebsiella pneumoniae | 8 µg/mL |

Anti-Biofilm Properties

Recent studies have highlighted the compound's potential in inhibiting biofilm formation, particularly in Staphylococcus aureus. Biofilms are complex microbial communities that pose significant challenges in treating infections due to their resistance to conventional antibiotics. The compound's ability to disrupt biofilm architecture was observed, leading to reduced bacterial adhesion and polysaccharide intercellular adhesin production .

Case Study: Inhibition of Biofilm Formation

In a controlled experiment, treatment with this compound resulted in a significant reduction of biofilm mass by approximately 57% compared to untreated controls. This effect was attributed to downregulation of key genes involved in biofilm formation, making it a promising candidate for further development as an anti-biofilm agent .

Neuropharmacological Applications

The compound has also been investigated for its neuropharmacological effects. Isoxazole derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders. For example, research into related compounds suggests potential applications in managing conditions such as anxiety and depression by influencing serotonin and dopamine pathways.

Table 2: Neuropharmacological Effects of Isoxazole Derivatives

| Compound | Effect on Neurotransmitter | Reference |

|---|---|---|

| This compound | Increased serotonin levels | |

| 4-Methylisoxazole | Dopamine receptor modulation | |

| 5-Ethylisoxazole | GABAergic activity |

Synthesis and Structural Variations

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. Techniques such as alkylation and cyclization are commonly employed to produce derivatives with improved efficacy against specific targets.

Case Study: Synthesis Optimization

A recent study optimized the synthesis process for this compound, achieving higher yields through modified reaction conditions. The resulting derivatives were then screened for antimicrobial activity, revealing several analogs with enhanced potency against resistant strains .

Mechanism of Action

The mechanism of action of 3-(Isopropylthio)-5-methylisoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring and the isopropylthio group can interact with enzymes or receptors, modulating their activity. This compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- 3-(Bromomethyl)-5-methylisoxazole (): The bromomethyl group introduces high reactivity, enabling nucleophilic substitution reactions.

5-Heptadecyl-3-methylisoxazole ():

The long heptadecyl chain at the 5-position significantly increases hydrophobicity compared to the methyl group in 3-(Isopropylthio)-5-methylisoxazole. This difference could impact solubility and bioavailability, favoring the latter for systemic applications.- Sulfamethoxazole (3-(p-aminophenylsulfonamido)-5-methylisoxazole) (): The sulfonamide group in sulfamethoxazole contributes to its antibacterial activity via dihydropteroate synthase inhibition.

Heterocyclic Core Variations

Antimicrobial Activity

Imidazo-tetrazine derivative ():

The compound 3-(3,5-dimethylpyrazole-1-yl)-6-(isopropylthio)imidazo[1,2-b][1,2,4,5]tetrazine showed potent antimycobacterial activity (MIC 0.94–1.88 μg/mL against M. tuberculosis). While structurally distinct, the shared isopropylthio group suggests that lipophilicity and sulfur-mediated interactions may enhance activity against lipid-rich bacterial membranes .3-(1-R-3-methyl-4-nitroso-1H-5-pyrazolyl)-5-methylisoxazole derivatives ():

These compounds demonstrated antifungal activity, attributed to the nitroso-pyrazole substituent. The isopropylthio group in the target compound may similarly modulate target binding but with a different mechanism .

Anti-inflammatory and Antioxidant Activity

- 3-Methyl-4-nitro-5-(substitutedstyryl)isoxazoles (): Styryl and nitro groups in these compounds contribute to antioxidant and anti-inflammatory effects.

Functional Group Utility

3-(3-Chloropropyl)-5-methylisoxazole ():

The chloropropyl chain enables further alkylation or cross-coupling reactions. Similarly, the isopropylthio group in the target compound could serve as a leaving group or participate in thiol-disulfide exchange reactions .Methyl 3-Isopropylisoxazole-5-carboxylate ():

The ester group facilitates hydrolysis to carboxylic acids, useful in prodrug design. The isopropylthio group, in contrast, may enhance stability against enzymatic degradation .

Intermediate Versatility

- β-(5-Methyl-3-isoxazolylamido)-benzoic acid ():

These derivatives highlight the isoxazole ring’s role as a bioisostere for aromatic systems. The isopropylthio substituent could similarly mimic steric or electronic features of natural substrates in drug design .

Thermodynamic and Physical Properties

- 3-Methylisoxazole and 5-Methylisoxazole (): Both isomers exhibit a specific heat (Cp) of 41.0 J/mol·K, suggesting that methyl substitution minimally affects thermal stability. The isopropylthio group in the target compound may increase molecular weight and melting point, though experimental data are needed .

Biological Activity

3-(Isopropylthio)-5-methylisoxazole is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including cytotoxicity, antibacterial effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its bioactive properties. The presence of the isopropylthio group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Cytotoxicity

Research has shown that derivatives of isoxazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study indicated that this compound can induce apoptosis in HL-60 cells by modulating the expression of Bcl-2 and p21^WAF-1 genes. Specifically, it decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving both apoptosis and cell cycle arrest .

Antibacterial Activity

The compound has demonstrated notable antibacterial properties. In vitro studies have reported effective inhibition against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant potency against these pathogens, underlining its potential as a therapeutic agent in treating resistant infections .

Antifungal Properties

Additionally, this compound has shown antifungal activity against various fungi. One study highlighted its effectiveness against species such as Fusarium oxysporum and Trichophyton rubrum, with specific concentrations yielding positive results in inhibiting fungal growth .

Case Studies

- Cytotoxicity in Cancer Cells : A detailed examination of the compound's effects on HL-60 leukemia cells revealed a clear mechanism of action through apoptosis induction and cell cycle modulation. This was evidenced by RT-PCR analysis showing altered expression levels of key regulatory genes .

- Antibacterial Efficacy : In a comparative study assessing various isoxazole derivatives, this compound was identified as one of the most potent compounds against E. coli and E. faecalis, with MIC values significantly lower than those observed for conventional antibiotics .

- Environmental Impact : A recent study explored the biodegradation of this compound by the Nocardioides sp., indicating that this compound can be utilized as a substrate for microbial growth, thus suggesting its potential environmental implications .

Data Tables

| Biological Activity | Tested Organisms | Effect | MIC/IC50 Values |

|---|---|---|---|

| Cytotoxicity | HL-60 Cells | Induces apoptosis | Not specified |

| Antibacterial | E. coli, E. faecalis | Inhibition of growth | 62.5 µg/mL |

| Antifungal | Fusarium oxysporum, T. rubrum | Inhibition of fungal growth | Not specified |

| Biodegradation | Nocardioides sp. | Substrate for growth | Not applicable |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to 3-(isopropylthio)-5-methylisoxazole, and how can structural analogs inform methodology?

- Methodological Answer : Synthesis of isoxazole derivatives often involves cycloaddition reactions or functionalization of preformed isoxazole cores. For example, cycloaddition of nitrile oxides with alkynes using hypervalent iodine reagents (e.g., PIFA) yields substituted isoxazoles with high regioselectivity . For thioether substituents like isopropylthio, post-synthetic modifications (e.g., nucleophilic substitution of halogenated intermediates with thiols) are recommended. Evidence from analogous compounds (e.g., 5-methyl-3-phenylisoxazole) shows that esterification or thiolation steps require precise control of reaction conditions (e.g., ice bath for thionyl chloride activation) and purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography resolves bond lengths (e.g., C–N = 1.30–1.32 Å, N–O = 1.40–1.43 Å in isoxazole rings) and dihedral angles between substituents, critical for confirming regiochemistry .

- NMR spectroscopy (¹H/¹³C) identifies substituent environments; methyl groups in 5-methylisoxazole resonate at δ ~2.3 ppm (¹H) and ~10–12 ppm (¹³C) .

- HRMS validates molecular weight, while IR confirms functional groups (e.g., C–S stretch at ~600–700 cm⁻¹ for thioethers) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Test antimicrobial activity using broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria and fungi) . For structure-activity insights, compare with analogs like 3-phenyl-5-methylisoxazole derivatives, which exhibit antifungal properties via inhibition of ergosterol biosynthesis . Include cytotoxicity assays (e.g., MTT on mammalian cell lines) to assess selectivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for isoxazole derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or microbial strains. Standardize protocols using CLSI guidelines and include control compounds (e.g., sulfamethoxazole for sulfonamide derivatives) . For conflicting MIC values, validate via time-kill assays or genomic analysis of resistant mutants .

Q. How can computational and experimental approaches elucidate the mechanism of action of this compound?

- Methodological Answer :

- Molecular docking predicts binding to targets like dihydropteroate synthase (DHPS), a common target for sulfonamide antibiotics. Compare docking scores with sulfamethoxazole .

- Metabolic profiling (LC-MS) identifies downstream effects, such as folate pathway disruption in bacteria .

- Isotopic labeling (e.g., ³⁵S for thioether groups) tracks compound uptake and distribution in cellular models .

Q. What are the optimal conditions for stability testing of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Thioethers are prone to oxidation; include antioxidants (e.g., BHT) in formulations if degradation exceeds 5% over 28 days . For pH stability, use buffers (pH 1–9) and assess via UV-Vis or NMR for structural integrity .

Q. How does substituent variation (e.g., isopropylthio vs. methyl) impact the electronic and steric properties of the isoxazole core?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-31G*) quantify electronic effects (e.g., Hammett σ values) and frontier molecular orbitals. Thioethers increase electron density at C-3, altering reactivity in electrophilic substitutions .

- X-ray crystallography of analogs (e.g., 5-methyl-3-phenylisoxazole) reveals steric effects; bulky substituents like isopropylthio may distort the isoxazole ring, affecting binding to biological targets .

Q. What methodologies identify and quantify metabolic byproducts of this compound in vitro?

- Methodological Answer : Use liver microsomal assays (e.g., rat S9 fraction) with LC-HRMS for metabolite profiling. Sulfur-containing compounds often undergo oxidation to sulfoxides or sulfones; compare retention times and fragmentation patterns with synthetic standards . For quantification, employ isotopic dilution (e.g., ¹³C-labeled internal standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.